![molecular formula C11H17N5O3 B2596399 7-éthyl-8-[(2-hydroxéthyl)amino]-1,3-diméthyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 682761-53-1](/img/structure/B2596399.png)
7-éthyl-8-[(2-hydroxéthyl)amino]-1,3-diméthyl-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-ethyl-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a synthetic compound belonging to the purine family This compound is characterized by its unique structure, which includes an ethyl group, a hydroxyethylamino group, and two methyl groups attached to a tetrahydropurine ring
Applications De Recherche Scientifique
Pharmacological Applications
The compound has been studied for its potential as a therapeutic agent due to its interaction with adenosine receptors.
- Adenosine Receptor Modulation : Research indicates that this compound can act as an agonist for the A3 adenosine receptor. Activation of this receptor has been linked to anti-inflammatory effects and modulation of immune responses .
Anti-inflammatory Effects
Several studies have demonstrated the compound's ability to reduce inflammation:
- Case Study : In vitro studies showed that treatment with this compound led to decreased production of pro-inflammatory cytokines in macrophage cell lines, suggesting its potential use in treating conditions like arthritis and asthma .
Antioxidant Activity
The antioxidant properties of the compound are attributed to its ability to scavenge free radicals:
- Research Findings : Compounds similar to this one have been shown to significantly reduce oxidative stress markers in cellular models, indicating potential applications in neurodegenerative diseases.
Cytotoxicity Against Cancer Cells
The compound exhibits selective cytotoxicity towards cancer cells:
- Case Study : Research has indicated that derivatives can induce apoptosis in various cancer cell lines while sparing normal cells, highlighting their potential for cancer therapy with reduced side effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethyl-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,3-dimethylxanthine and ethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product is obtained.
Purification: The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
7-ethyl-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at the amino or ethyl groups, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Mécanisme D'action
The mechanism of action of 7-ethyl-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Caffeine: 1,3,7-trimethylxanthine, a well-known stimulant.
Theophylline: 1,3-dimethylxanthine, used in the treatment of respiratory diseases.
Theobromine: 3,7-dimethylxanthine, found in chocolate and known for its mild stimulant effects.
Uniqueness
7-ethyl-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its specific structural modifications, which confer distinct chemical and biological properties compared to other purine derivatives. These modifications may enhance its potential as a therapeutic agent or a research tool.
Activité Biologique
7-ethyl-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a compound that belongs to the purine class of compounds. This article explores its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.
The compound has the following chemical structure:
- Molecular Formula : C₁₃H₁₈N₄O₃
- Molecular Weight : 282.31 g/mol
The biological activity of this compound is primarily attributed to its interaction with adenosine receptors. Adenosine receptors (A1, A2A, A2B, and A3) play critical roles in various physiological processes including inflammation modulation, cardiovascular regulation, and neuroprotection.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of purine derivatives. For instance:
- In vitro Studies : The compound demonstrated significant inhibition of COX-2 enzyme activity, which is crucial in the inflammatory pathway. The IC50 value for this compound was found to be comparable to that of established anti-inflammatory drugs like celecoxib .
Neuroprotective Properties
Research indicates that compounds similar to 7-ethyl-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione may exert neuroprotective effects:
- Mechanism : By modulating adenosine receptor activity, these compounds can potentially protect neuronal cells from excitotoxicity and oxidative stress .
Case Studies
- Study on Inflammatory Models : In a carrageenan-induced paw edema model in rats, the compound exhibited a dose-dependent reduction in edema formation. The ED50 value was calculated to be 9.17 μM, indicating its potent anti-inflammatory action .
- Neuroprotection in Animal Models : In a study focusing on neurodegenerative diseases, administration of the compound resulted in decreased markers of oxidative stress and inflammation in brain tissues of treated animals compared to controls .
Structure-Activity Relationship (SAR)
The structure of the compound significantly influences its biological activity:
- Substituents : The presence of hydroxyethyl groups enhances solubility and receptor binding affinity.
- Dimethylation : The dimethyl groups at positions 1 and 3 contribute to increased lipophilicity and improved penetration across the blood-brain barrier .
Research Findings
A summary of key findings regarding the biological activity of this compound is presented in the table below:
Study Type | Biological Activity | IC50/ED50 Values |
---|---|---|
In vitro COX-2 inhibition | Anti-inflammatory | IC50 = 0.04 μmol |
Carrageenan-induced edema | Anti-inflammatory | ED50 = 9.17 μM |
Neuroprotection | Protection against oxidative stress | Not specified |
Propriétés
IUPAC Name |
7-ethyl-8-(2-hydroxyethylamino)-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O3/c1-4-16-7-8(13-10(16)12-5-6-17)14(2)11(19)15(3)9(7)18/h17H,4-6H2,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTZKJOJVSUOBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1NCCO)N(C(=O)N(C2=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.